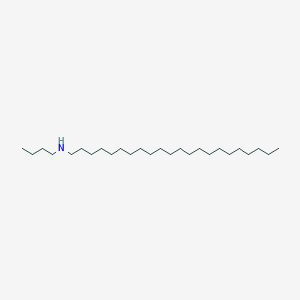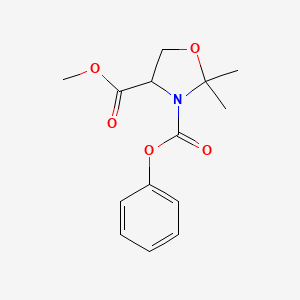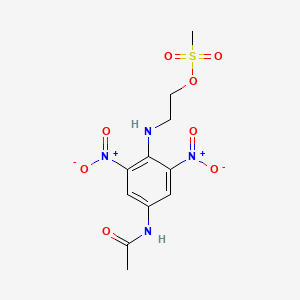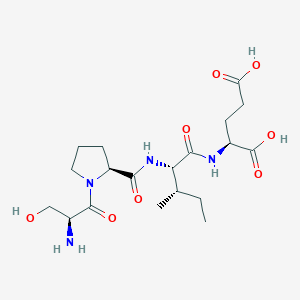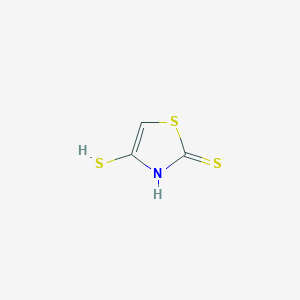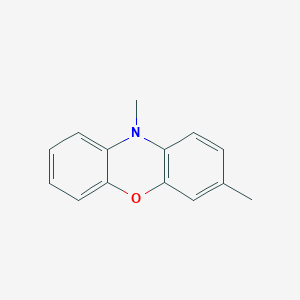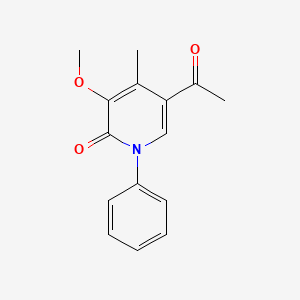
5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one: is a synthetic organic compound that belongs to the pyridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridinone ring substituted with acetyl, methoxy, methyl, and phenyl groups, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between 3-methoxy-4-methylacetophenone and 2-acetylpyridine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids. Reduction: Reduction reactions may convert the acetyl group to an alcohol or other reduced forms. Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-NH2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development. Medicine: Industry: The compound may be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure suggests potential interactions with hydrophobic pockets or active sites in proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-Methyl-2-phenylpyridin-3-ol: Similar pyridinone structure with different substituents.
3-Methoxy-4-methylacetophenone: Shares the methoxy and methyl groups but lacks the pyridinone ring.
2-Acetylpyridine: Contains the acetyl group and pyridine ring but lacks other substituents.
Uniqueness: The combination of acetyl, methoxy, methyl, and phenyl groups in 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one provides a unique set of chemical properties and reactivity patterns, distinguishing it from other similar compounds.
Properties
CAS No. |
918542-55-9 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
5-acetyl-3-methoxy-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C15H15NO3/c1-10-13(11(2)17)9-16(15(18)14(10)19-3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
InChI Key |
JJFGECVGYVKGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


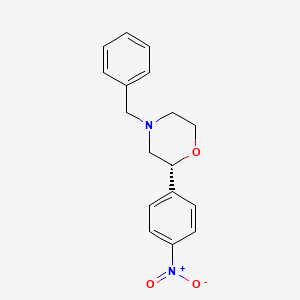
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
